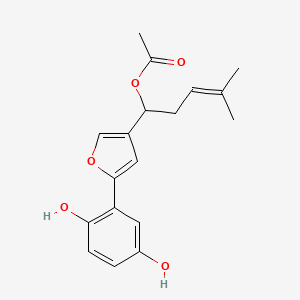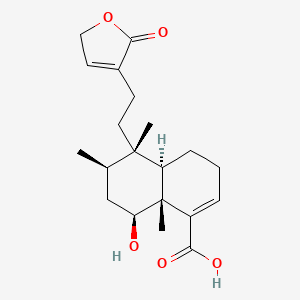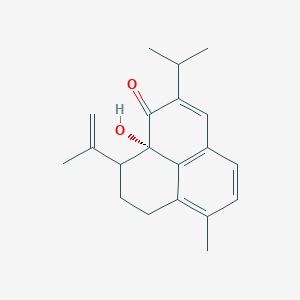
BB-22 3-hydroxyquinoline isomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BB-22 is an analog of the potent synthetic cannabinoid, JWH 018 that is structurally similar to PB-22 and its derivative, 5-fluoro PB-22. Both BB-22 and PB-22 are distinctive in that an 8-hydroxyquinoline replaces the naphthalene group of JWH 018. BB-22 3-hydroxyquinoline isomer differs from BB-22 structurally by having the hydroxyquinoline group attached at the third carbon instead of through the eighth position of the ring. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Wissenschaftliche Forschungsanwendungen
Analytical Differentiation in Forensic Drug Analysis
The differentiation of isomers of synthetic cannabinoids, including BB-22 3-hydroxyquinoline isomer, is crucial in forensic drug analysis. One study focused on isomeric molecules stemming from minor modifications of 5F-PB-22, a compound related to BB-22. Techniques like gas chromatography–electron ionization-mass spectrometry (GC–EI-MS) and liquid chromatography (LC)–tandem mass spectrometry were used for the analytical differentiation of these isomers (Kohyama et al., 2016).
Modification of Zeolites for Catalysis
Modified HMCM-22 zeolites, treated with silylation agents including 8-hydroxyquinoline, were investigated for catalytic applications. These modifications were found to alter the acid properties of MCM-22 zeolite and improve catalytic performance, particularly in the skeletal isomerization of n-butene, highlighting potential industrial applications (Shang et al., 2008).
Luminescence Properties in OLED Materials
Studies on tris(8-hydroxyquinoline)aluminium(III) (Alq3), a material related to BB-22, have revealed insights into the different optical properties based on isomer phases. The research focused on the facial isomer in the δ-phase of Alq3 and its luminescence properties, which are critical for applications in organic light-emitting diodes (OLEDs) (Cölle et al., 2002).
Water-Wire Clusters and Spectroscopic Studies
Investigations into 7-hydroxyquinoline⋅(H2O)3 clusters, related to BB-22 isomers, have been conducted using spectroscopic methods. These studies provide insights into the most stable species and intermolecular vibrations, which are significant for understanding molecular interactions in various scientific applications (Bach et al., 2000).
Metabolism Studies for Toxicological Analysis
Research on the metabolism of BB-22 by human hepatocytes has been conducted to aid in toxicological analysis. This study identified metabolites and proposed optimal targets for documenting BB-22 intake, significant for forensic and clinical toxicology (Carlier et al., 2018).
Apoptotic Cell Death Activation in Medical Research
Isoquinoline alkaloids like berberine have been studied for their role in activating apoptotic cell death in various cancer cells. These studies are important for understanding the mechanisms of these compounds and their potential therapeutic applications in medicine (Okubo et al., 2017).
Cardiovascular Disease Research
Berberine's effects on reducing myocardial apoptosis in diabetic rats have been studied, highlighting its potential use in treating cardiovascular diseases. This research is crucial for developing new therapies for conditions exacerbated by diabetes (Chen et al., 2014).
Eigenschaften
Produktname |
BB-22 3-hydroxyquinoline isomer |
|---|---|
Molekularformel |
C25H24N2O2 |
Molekulargewicht |
384.5 |
InChI |
InChI=1S/C25H24N2O2/c28-25(29-20-14-19-10-4-6-12-23(19)26-15-20)22-17-27(16-18-8-2-1-3-9-18)24-13-7-5-11-21(22)24/h4-7,10-15,17-18H,1-3,8-9,16H2 |
InChI-Schlüssel |
XQABEWMRECDOIW-UHFFFAOYSA-N |
SMILES |
O=C(OC1=CN=C(C=CC=C2)C2=C1)C3=CN(CC4CCCCC4)C5=C3C=CC=C5 |
Synonyme |
Quinolin-3-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(1'R,2R,3'Z,5'R,7'S,11'S,12'R,13'S,14'S)-1',11'-Diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B1163886.png)
![Methyl 2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,9,10,10a-hexahydrobenzo[f]isochromene-7-carboxylate](/img/structure/B1163888.png)